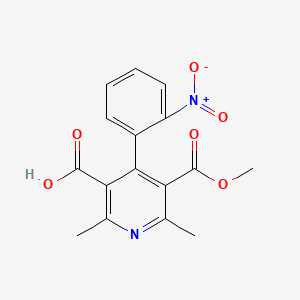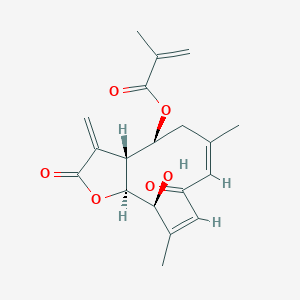
Molephantin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molephantin is a novel cytotoxic germacranolide isolated from the medicinal plants Elephantopus mollis and Elephantopus tomentosus . It has exhibited significant anti-tumor, anti-inflammatory, and leishmanicidal activities . The chemical structure of this compound is based on a highly strained ten-membered macrocyclic backbone with an (E,Z)-dienone moiety, which is fused with an alpha-methylene-gamma-butyrolactone and adorned with four successive stereogenic centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of molephantin involves a 12-step process starting from readily available building blocks . The synthesis is characterized by the highly diastereoselective intermolecular Barbier allylation of the beta,gamma-unsaturated aldehyde with optically active 3-bromomethyl-5H-furan-2-one intermediate . This is followed by intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization to construct the highly oxygenated ten-membered macrocyclic framework .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis described above is primarily used for research purposes and has not yet been scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Molephantin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using manganese dioxide in dichloromethane at 25°C.
Substitution: The synthesis involves the use of trifluoroacetic acid in dichloromethane at 25°C for the deprotection of methoxymethyl groups.
Major Products Formed
The major products formed from these reactions include highly oxygenated germacranolides such as tomenphantopin F and 2-deethoxy-2b-hydroxyphantomolin .
Scientific Research Applications
Molephantin has a wide range of scientific research applications due to its pharmacological activities :
Chemistry: Used as a model compound for studying the synthesis and reactivity of highly strained macrocyclic frameworks.
Biology: Investigated for its anti-tumor and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer, inflammatory diseases, and leishmaniasis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of molephantin involves the generation of reactive oxygen species (ROS) in cancer cells, leading to cell death . It targets specific molecular pathways involved in tumor growth and inflammation, making it a promising candidate for anti-cancer and anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
Tomenphantopin F: Another germacranolide with a similar macrocyclic framework.
Phantomolin: A related furanogermacranolide with similar pharmacological activities.
2-O-Demethyltomephantopin C: A derivative of tomenphantopin with slight structural modifications.
Uniqueness
Molephantin is unique due to its highly strained ten-membered macrocyclic backbone and the presence of four successive stereogenic centers . This structural complexity contributes to its potent pharmacological activities and makes it a valuable compound for scientific research.
Properties
CAS No. |
50656-66-1 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O6/c1-9(2)18(22)24-14-7-10(3)6-13(20)8-11(4)16(21)17-15(14)12(5)19(23)25-17/h6,8,14-17,21H,1,5,7H2,2-4H3/b10-6-,11-8-/t14-,15+,16-,17-/m0/s1 |
InChI Key |
LXINRHXYVUTAMQ-UESFRTJTSA-N |
SMILES |
CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C |
Isomeric SMILES |
C/C/1=C/C(=O)/C=C(\[C@@H]([C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)/C |
Canonical SMILES |
CC1=CC(=O)C=C(C(C2C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O2)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molephantin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
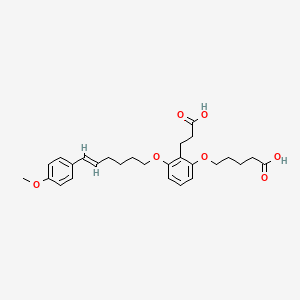
![4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid](/img/structure/B1677317.png)
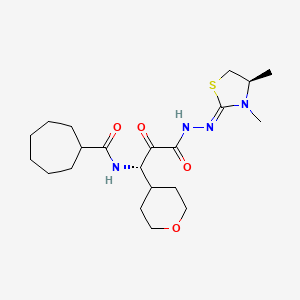
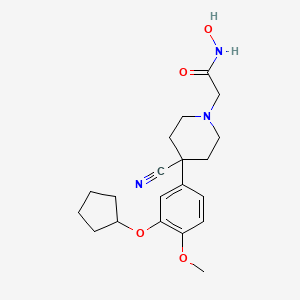


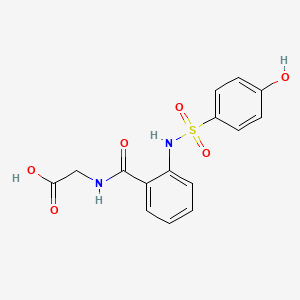
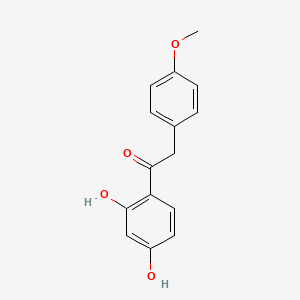
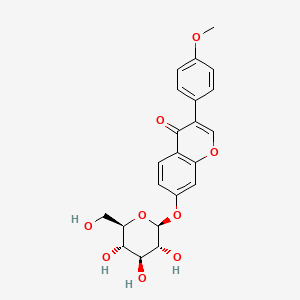
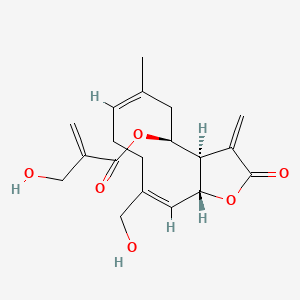
![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)
